The table below summarizes the key crystallographic data for Palbociclib Isethionate Form B.
| Parameter | Value / Description |
|---|---|
| Chemical Formula | (C₂₄H₃₀N₇O₂)⁺ (C₂H₅O₄S)⁻ [1] |
| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one; 2-hydroxyethanesulfonic acid [2] |
| Space Group | P-1 (Triclinic) [1] |
| Unit Cell Parameters | |
| a, b, c (Å) | a = 8.71334(4), b = 9.32119(6), c = 17.73725(18) [1] |
| α, β, γ (°) | α = 80.0260(5), β = 82.3579(3), γ = 76.1561(1) [1] |
| Unit Cell Volume (V) | 1371.282(4) ų [1] |
| Z (Molecules/Unit Cell) | 2 [1] |
The following diagram illustrates the hydrogen bonding network that defines the crystal packing.
Key hydrogen bonds stabilizing the crystal structure of this compound Form B. [1]
The crystal structure was solved using synchrotron X-ray powder diffraction data and refined with Density Functional Theory (DFT) calculations [1]. The powder pattern is included in the International Centre for Diffraction Data (ICDD) Powder Diffraction File [1].
For pharmaceutical development, Palbociclib free base Crystal Form B is noted for its larger specific surface area (can be >10 m²/g) compared to other forms, which can be beneficial for drug formulation [3].
The table below summarizes the key hydrogen bonds that dominate the crystal structure of palbociclib isethionate Form B [1].
| Donor (D) | Acceptor (A) | Bond Strength / Type | Functional Group / Role |
|---|---|---|---|
| N-H (Pyrimidine ring, Protonated N) | O (Sulfonate, Isethionate) | Strong | Binds cation to anion |
| N-H (Pyrimidine ring, Protonated N) | O (Hydroxyl, Isethionate) | Strong | Binds cation to anion |
| O-H (Hydroxyl, Isethionate) | O (Ketone, Palbociclib cation) | Strong | Binds anion to cation |
| N-H (Palbociclib cation) | N (Palbociclib cation) | Strong, Paired interaction | Forms R₂²(8) dimers between cations |
The overall three-dimensional architecture is characterized by layers of molecules approximately parallel to the (104) plane, stabilized by the combined effect of these interactions [1].
The crystal structure of this compound Form B was determined and refined using the following techniques [1]:
The hydrogen bonding network can be visualized as a series of interconnected interactions that create a stable layered structure. The following diagram illustrates the key bonds and their roles in linking the ions.
For researchers, this detailed structural knowledge is foundational for understanding the solid-state properties, stability, and bioavailability of the drug substance [1].
The table below summarizes the primary molecular and cellular actions of palbociclib.
| Aspect of Mechanism | Specific Action | Biological Outcome |
|---|---|---|
| Primary Molecular Target | Selective ATP-competitive inhibition of CDK4 and CDK6 kinase activity [1] [2]. | Prevents phosphorylation of the retinoblastoma (RB) tumor suppressor protein [3] [4]. |
| Key Signaling Pathway | Blocks the CDK4/6-Cyclin D-RB-E2F signaling axis [4] [5]. | Cell cycle arrest at the G1 to S phase transition; suppression of DNA synthesis and genes required for S-phase entry [1] [4]. |
| Early Response (Hours) | Initiation of RB nuclear translocation via importin α/β and proteolysis of cytoplasmic RB [6]. | Accumulation of hypophosphorylated RB in the nucleus, strengthening G1 arrest [6]. |
| Late Response (Days) | Induction of a senescent-like state and lysosomal biogenesis [6] [7]. | Sustained, often irreversible, growth arrest characterized by senescence-associated beta-galactosidase (SA-βgal) activity [6] [7]. |
| Cellular Effect | Cytostatic growth arrest [4]. | Inhibition of cellular proliferation without immediate apoptosis [4] [7]. |
Simplified CDK4/6-RB Pathway and Palbociclib Inhibition
The following tables provide key quantitative data for research applications.
Table 1: Inhibitory Potency (IC₅₀) of Palbociclib [2] [8] [5]
| Kinase Target | IC₅₀ (nM) in Cell-Free Assays | Selectivity Notes |
|---|---|---|
| CDK4/Cyclin D1 | 11 nM | Highly selective for CDK4/6. |
| CDK6/Cyclin D2 | 15 nM | Highly selective for CDK4/6. |
| Other CDKs (CDK1, CDK2, CDK5) | >10,000 nM | No appreciable activity. |
| Other Kinases (EGFR, FGFR, PDGFR, InsR) | No activity | Demonstrates high specificity. |
Table 2: Cellular & In Vivo Efficacy Data [2] [8] [4]
| Model/Condition | Observed Effect | Experimental Context |
|---|---|---|
| ER+ Breast Cancer Cell Lines | Growth inhibition (IC₅₀ range: ~50-700 nM); synergy with antiestrogens [2] [4]. | In vitro culture. |
| T24 Bladder Cancer Cells | Induction of G1 arrest; reduced RB phosphorylation [6] [8]. | In vitro culture. |
| Phase II Trial (PALOMA-1) | PFS: 20.2 months (Palbociclib + Letrozole) vs 10.2 months (Letrozole alone) [4]. | First-line HR+/HER2- metastatic breast cancer. |
| Phase III Trial (PALOMA-3) | PFS: 9.2 months (Palbociclib + Fulvestrant) vs 3.8 months (Placebo + Fulvestrant) [2] [4]. | Endocrine-resistant HR+/HER2- advanced breast cancer. |
Key experimental approaches for studying palbociclib's mechanism are outlined below.
This is a standard method to quantify the G1 arrest induced by palbociclib.
Senescence is a key long-term response to CDK4/6 inhibition.
Recent research highlights the importance of RB subcellular localization.
The table below summarizes the key physical and chemical characteristics of Palbociclib Isethionate for experimental use.
| Property | Specification / Value | Conditions / Notes |
|---|---|---|
| CAS Number | 827022-33-3 [1] [2] [3] | - |
| Molecular Formula | C₂₆H₃₅N₇O₆S [2] [3] | - |
| Molecular Weight | 573.66 g/mol [1] [2] [3] | - |
| Purity | ≥ 99.95% [4] | As available from suppliers. |
| Solubility in DMSO | 38.6 mg/mL (67.28 mM) [1] | 25°C; in vitro |
| Solubility in Water | 10 mg/mL (17.43 mM) [1] | 25°C; in vitro |
| Solubility in Ethanol | Insoluble [1] | 25°C; in vitro |
| In Vivo Solubility | ≥ 5 mg/mL in 1% CMC-Na [1] | Forms a homogeneous suspension. |
| Solid Form Storage | Store at -20°C [3] | - |
| Solution Stability | Store below -20°C; use soon after preparation [3] | Avoid long-term storage in solution. |
| Shipping Condition | Room temperature [1] [3] | Stability testing confirms no cooling is required. |
This protocol is adapted from studies using human breast cancer cell lines (e.g., MDA-MB-435) to assess the anti-proliferative effects of this compound [1].
This method describes the preparation of a homogeneous suspension for oral administration in mouse xenograft models [1].
This compound is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 11 nM and 16 nM, respectively, in cell-free assays [1] [4] [6]. It shows little to no activity against other CDKs (CDK1/2/5) or a panel of other kinases [1].
The following diagram illustrates its core mechanism of action in initiating cell cycle arrest:
Palbociclib inhibits CDK4/6, preventing RB phosphorylation and inducing G1 arrest.
The activity of this compound is strictly dependent on the presence of functional retinoblastoma protein (RB) [7] [8] [9]. In RB-positive cancer cells, the inhibitor blocks the phosphorylation of RB, which leads to the suppression of E2F-driven gene expression and causes G1 cell cycle arrest [1] [9]. Research shows that a critical early step in this response involves the nuclear translocation of hypophosphorylated RB, which is essential for initiating a sustained arrest [9]. Treatment also results in the downregulation of E2F-target genes like CDC2, CCNE2, TK1, and TOP2A [1].
Palbociclib specifically inhibits CDK4 and CDK6, with half-maximal inhibitory concentration (IC50) values of 11 nM and 16 nM, respectively, in cell-free assays. It shows high selectivity, with no significant activity against other CDKs (CDK1/2/5) or a range of kinase receptors [1] [2].
The primary mechanism centers on the CDK4/6-RB-E2F pathway. In its active state, the cyclin D-CDK4/6 complex phosphorylates RB, leading to the release of E2F transcription factors and progression from G1 to S phase. Palbociclib inhibits this phosphorylation, causing RB to remain in its active, hypophosphorylated state. This active RB binds to and sequesters E2F, resulting in cell cycle arrest at the G1/S transition [3] [4].
Diagram of Palbociclib's mechanism in the CDK4/6-RB-E2F pathway. By inhibiting the cyclin D-CDK4/6 complex, it prevents RB phosphorylation and halts cell cycle progression.
Recent research reveals a more complex, multi-step mechanism. One study in bladder cancer cells showed that CDK4/6 inhibition initiates nuclear translocation of hypophosphorylated RB, mediated by importin α/β, which is essential for initiating G1 arrest. Simultaneously, RB is targeted for proteolysis in the cytoplasm by the SCF complex, a process regulated by gankyrin. At later stages, increased expression of MiT/TFE proteins triggers lysosomal biogenesis to help maintain the therapeutic response [4].
The anti-proliferative effects of Palbociclib have been demonstrated across a wide range of human cancer cell lines. The table below summarizes selected in vitro efficacy data, including IC50 values (the concentration that inhibits 50% of cell growth) and key observed functional effects.
Table 1: In Vitro Anti-Proliferative and Functional Effects of Palbociclib
| Cell Line | Cancer Type | Assay / Parameter | Result (IC50 or Effect) | Citation |
|---|---|---|---|---|
| MV4-11 | Leukemia | Growth Inhibition | 0.092 ± 0.008 µM | [1] |
| MOLM-13 | Leukemia | Growth Inhibition | 0.089 ± 0.009 µM | [1] |
| IMR-32 | Neuroblastoma | Growth Inhibition | 261 nM | [1] |
| SH-SY5Y | Neuroblastoma | Growth Inhibition | 676 nM | [1] |
| NCI-H520 | Lung Cancer | Growth Inhibition | 0.73 µM | [1] |
| MCF7 | Breast Cancer | Functional Assay | Reduces Rb phosphorylation (at 2.5-250 nM) | [1] |
| IMR-32, SH-SY5Y, NGP, SH-EP | Neuroblastoma | Functional Assay (24h) | Induces G1 arrest (at 1 µM) | [1] |
| IMR-32, NGP | Neuroblastoma | Functional Assay (24h) | Reduces TOP2A, CCNE2, TK1 expression (0-1 µM) | [1] |
| SK-N-BE(2)C, IMR-32, SH-SY5Y | Neuroblastoma | Proliferation (5 days) | Significant reduction (at 1 µM) | [2] |
To help you design and interpret experiments, here are methodologies from key preclinical studies.
Table 2: Summary of Key Experimental Protocols
| Assay Type | Protocol Outline | Key Parameters & Model Systems |
|---|
| Cell Viability (Proliferation) | Cells plated in 96-well plates, treated with compound or vehicle the next day (Day 0). Viability assessed on Days 2-3 using alamarBlue reagent. Fluorescence measured (Ex560nm/Em590nm). [3] | - Cell Models: LNCaP, LNCaP95 (prostate cancer), SUM159PT (breast cancer).
Research indicates Palbociclib is more effective in combination with other agents, often through sequential targeting of different cell cycle phases or pathways.
The response to CDK4/6 inhibition is a dynamic, multi-step process. A 2024 transcriptomics study in bladder cancer cells treated over 48 hours identified four distinct temporal patterns of pathway regulation [4]:
Temporal multi-step molecular response to Palbociclib, from initial RB-mediated arrest to long-term cell fate decisions involving senescence or resistance.
A primary mechanism of resistance is RB loss or mutation, as an intact RB protein is essential for Palbociclib's function [4]. Cancer cells can also develop resistance through bypass mechanisms that reactivate the cell cycle. Studies show a heterogeneous response at the single-cell level, with some clones surviving and forming colonies despite prolonged treatment [4].
The table below summarizes the key crystallographic parameters for different characterized forms of Palbociclib.
| Form / Compound | Crystal System / Space Group | Unit Cell Parameters | Volume (ų) | Z | Primary Characterization Methods |
|---|---|---|---|---|---|
| Palbociclib Isethionate (Form B) [1] | Triclinic, P-1 (#2) | a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å, α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)° | 1371.282(4) | 2 | Synchrotron PXRD, DFT optimization |
| Palbociclib Free Base (Form A) [2] | Monoclinic, P2₁/c (#14) | a = 11.3133(2) Å, b = 5.62626(9) Å, c = 35.9299(9) Å, β = 101.5071(12)° | 2241.03(8) | 4 | Synchrotron PXRD, DFT optimization |
| Palbociclib Free Base [3] | Triclinic, P-1 | a = 18.182(2) Å, b = 11.508(1) Å, c = 5.041(1) Å, α = 81.282(7)°, β = 97.423(7)°, γ = 102.415(2)° | 1013.1(4) | 2 | Lab PXRD |
The crystal structure of this compound Form B has been solved and refined using high-resolution synchrotron PXRD data, providing deep insight into its solid-state properties [1].
This intricate bonding is crucial for the stability of the crystal form. The diagram below illustrates the key hydrogen bonding interactions described.
Key hydrogen bonding interactions in this compound Form B.
The preparation of specific crystalline forms is critical for drug development. Here are detailed methodologies from the literature.
This patent outlines a method to convert palbociclib salts to the free base, which can yield different crystalline forms.
The following diagram outlines the general experimental workflow for preparing palbociclib salt and free base forms, based on the protocols found in the search results.
General workflow for preparing palbociclib salt and free base crystalline forms.
The key patent WO2016193860A1 details solid dosage forms of Palbociclib. The table below summarizes the core formulation strategy as presented in the patent [1].
| Aspect | Description |
|---|---|
| Patent Title | Solid dosage forms of palbociclib |
| Key Focus | Development of stable and bioavailable solid oral dosage forms (e.g., tablets, pills, discs, rods). |
| Formulation Strategy | Use of excipients to create a stable solid dispersion, improving the drug's dissolution and bioavailability. |
| Core Excipients | Polymer Carrier: Hypromellose acetate succinate (HPMCAS). Acidic Stabilizer: An organic acid (e.g., fumaric acid, succinic acid). | | Dosage Form | Tablet (as a specific example of a solid dosage form). |
Palbociclib is a first-in-class, orally active, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [2] [3]. Its mechanism is highly specific and can be visualized in the following pathway.
Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing cell cycle progression from G1 to S phase.
This inhibition leads to cell cycle arrest at the G1 phase, suppression of DNA replication, and ultimately, a reduction in cellular proliferation [2] [3] [4].
For a robust review, the quantitative data from biochemical, cellular, and in vivo studies are essential. The following table consolidates these benchmarks [3].
| Parameter | Value / Finding | Context / Notes |
|---|
| Biochemical Potency (IC₅₀) | 11 nM (CDK4/Cyclin D1) 16 nM (CDK6/Cyclin D2) | Recombinant enzyme assays. | | Cellular Anti-proliferative (IC₅₀) | 25–700 nM | Range across renal cell carcinoma (RCC) cell lines. | | In Vivo Efficacy | Marked tumor regression | 100 mg/kg/day, oral, in Colo-205 colon carcinoma xenograft mouse models over 21 days. | | Pharmacodynamic Effect | Loss of phospho-RB, downregulation of E2F target genes | Observed in xenograft models. | | Solubility | ≥28.7 mg/mL in DMSO ≥26.8 mg/mL in Water Insoluble in Ethanol | For preparation of stock solutions. |
While the exact protocols from the core patent are not fully detailed in the available sources, standard methodologies for in vitro and in vivo research with Palbociclib are well-established.
In Vitro Research Workflow [3] [5]:
In Vivo Research Workflow [3]:
Resistance to Palbociclib is an active area of research, leading to investigations into novel combination therapies.
The following diagram illustrates the logic behind one of these novel combination strategies.
Inhibiting glutaminase targets a key resistance mechanism that emerges in response to Palbociclib.
This application note describes a sensitive and selective reverse-phase high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for quantifying Palbociclib in human plasma. The method uses solid-phase extraction and is suitable for clinical therapeutic drug monitoring [1].
| Category | Specification |
|---|---|
| HPLC Instrument | Standard HPLC system with UV/VIS detector, binary pump, and autosampler |
| Data System | Software for data acquisition and processing (e.g., Shimadzu LC solution, Agilent OpenLAB) |
| Analytical Column | Agilent Zorbax C18 (150 mm × 4.6 mm i.d., 5 µm particle size) [1] |
| Guard Column | C18 guard cartridge (optional but recommended) |
| Palbociclib Standard | Certified reference standard |
| Internal Standard | Imatinib [1] |
| SPE Cartridges | Oasis HLB (Hydrophilic-Lipophilic Balance), 1 mL, 30 mg [1] |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine (TEA), pH adjusted to 3.3 with 50% Ortho-phosphoric acid (70:30, v/v) [1] |
| Water | HPLC-grade |
| Acetonitrile | HPLC-grade |
| Triethylamine | HPLC-grade |
| Ortho-phosphoric Acid | Analytical grade |
2.1. Preparation of Solutions
2.2. Sample Preparation: Solid-Phase Extraction
The following workflow outlines the sample preparation steps:
2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column Temperature | Ambient |
| Mobile Phase | Acetonitrile : 0.1% TEA, pH 3.3 (70:30, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Injection Volume | 20-50 µL |
| Detection Wavelength | 266 nm [1] |
| Run Time | Not specified in source, but typically 10-15 minutes |
| Elution Mode | Isocratic [1] |
2.4. Instrument Operation
The following table summarizes the key validation parameters reported for this method, demonstrating it is fit for its intended purpose [1].
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.1 - 3.0 µg/mL [1] |
| Correlation Coefficient (r²) | ≥ 0.998 [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) [1] |
| Lower Limit of Detection (LOD) | 50 ng/mL [1] |
| Intra-day Precision (% CV) | 3.92% (0.5 µg/mL), 3.56% (1.5 µg/mL), 2.28% (2.5 µg/mL) [1] |
| Inter-day Precision (% CV) | < 5.0% [1] |
| Accuracy (% Bias) | 89.4% - 112% over the linear range [1] |
| Extraction Recovery | 66.69% - 80.97% for Palbociclib [1] |
| Internal Standard Recovery | > 80% for Imatinib |
While the above method is robust, your research requirements might benefit from considering these advanced approaches:
This application note outlines a method for extracting Palbociclib from human plasma using Solid-Phase Extraction (SPE) [1] [2]. The protocol is based on a published method that provides clean extracts, minimizing matrix effects and protecting the mass spectrometer, which is a common challenge with simpler protein precipitation methods [1].
The choice of sample preparation is critical. The table below compares the SPE method with a common protein precipitation approach.
| Feature | Solid-Phase Extraction (This Protocol) | Protein Precipitation |
|---|---|---|
| Sample Cleanliness | High-quality, clean extracts [1] | Less clean; higher probability of injecting proteins and endogenous compounds into the LC system [1] |
| Matrix Effect | Minimized, leading to less ion suppression/enhancement in MS [1] | More pronounced, can affect accuracy and precision [1] |
| Extraction Recovery | >85% for Palbociclib [1] | Not specified in found literature for direct comparison |
| Solvent Consumption | Low volumes used [1] | Typically uses larger volumes of organic solvent |
| Process Workflow | Multi-step (condition, load, wash, elute) | Simple, single-step precipitation |
{ .table-responsive }
The following workflow and detailed steps describe the SPE procedure using Oasis PRiME HLB cartridges [1].
After SPE, the sample is analyzed by LC-MS. The table below summarizes the key instrumental parameters used in the referenced method [1].
| Parameter | Specification |
|---|---|
| Analytical Column | C18 (4.6 × 50 mm) |
| Mobile Phase | Gradient elution with:
The described SPE-LC-MS method was fully validated. The table below summarizes its performance characteristics [1].
| Validation Parameter | Result for Palbociclib |
|---|---|
| Linear Range | 2 - 400 ng/mL |
| Correlation Coefficient (r) | >0.998 |
| Extraction Recovery | >85% |
| Intra-Day Precision (RSD%) | 3.8 - 7.2% |
| Inter-Day Precision (RSD%) | 3.6 - 7.4% |
| LLOQ (Lower Limit of Quantification) | 2 ng/mL |
{ .table-responsive }
Palbociclib (marketed as Ibrance) is a selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has fundamentally transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. As the first CDK4/6 inhibitor approved by the FDA in 2015, palbociclib represents a cornerstone of targeted therapy for advanced and metastatic breast cancer, demonstrating significant efficacy in combination with various endocrine agents across multiple clinical settings. The drug's mechanism of action specifically targets the dysregulated cell cycle progression characteristic of HR+ breast cancer cells, providing a rational therapeutic approach that synergizes with endocrine therapy to delay disease progression and improve clinical outcomes.
The emergence of CDK4/6 inhibitors has addressed the critical challenge of endocrine resistance that frequently limits the effectiveness of hormonal therapies alone. By targeting distinct but complementary pathways in breast cancer pathogenesis, combination regimens leveraging palbociclib with endocrine agents have demonstrated substantial improvements in progression-free survival across diverse patient populations, including premenopausal, perimenopausal, and postmenopausal women. These advances have established CDK4/6 inhibition as a standard of care in both treatment-naïve patients and those with disease progression following prior endocrine therapy, positioning palbociclib-based combinations as foundational therapeutic options in contemporary oncology practice [1] [2] [3].
Table 1: Progression-Free Survival (PFS) Across Palbociclib Combination Regimens
| Combination Therapy | Patient Population | Median PFS (Months) | Hazard Ratio (HR) | Reference Trial |
|---|---|---|---|---|
| Palbociclib + Tamoxifen (± goserelin) | HR+/HER2- advanced BC (1st/2nd line) | 24.4 vs. 11.1 (control) | 0.60 (95% CI: 0.43-0.85) | PATHWAY [1] |
| Palbociclib + Letrozole | Postmenopausal HR+/HER2- advanced BC (1st line) | 27.6 vs. 14.5 (control) | 0.56 (95% CI: 0.46-0.69) | PALOMA-2 [4] |
| Palbociclib + Fulvestrant | HR+/HER2- advanced BC (prior endocrine therapy) | 11.2 vs. 4.6 (control) | 0.46 (95% CI: 0.36-0.59) | PALOMA-3 [4] |
| Palbociclib + AI (Real-World) | HR+/HER2- metastatic BC (1st line) | 22.5 (pooled analysis) | - | Meta-analysis [4] |
| Palbociclib + Fulvestrant (Real-World) | HR+/HER2- metastatic BC (2nd line) | 11.5 (pooled analysis) | - | Meta-analysis [4] |
Table 2: Efficacy Across Patient Subgroups in PATHWAY Trial
| Subgroup | Hazard Ratio for PFS | Clinical Implications |
|---|---|---|
| Menopausal Status | ||
| Pre/perimenopausal | Consistent benefit | Requires addition of goserelin |
| Postmenopausal | Consistent benefit | Suitable for all endocrine partners |
| Treatment Line | ||
| First-line endocrine therapy | HR 0.60 | Strong rationale for early use |
| Second-line endocrine therapy | HR 0.60 | Maintains efficacy after progression |
| Disease Characteristics | ||
| Visceral metastases | Benefit maintained | Effective in high-risk disease |
| Bone-only disease | Limited patients | Further investigation needed |
| Biomarker Status | ||
| PIK3CA mutation | Benefit observed | Not predictive of response |
| ESR1 mutation | Benefit observed | Effective in resistant disease |
The PATHWAY trial (2024) demonstrated that adding palbociclib to tamoxifen significantly improved progression-free survival compared to tamoxifen alone in women with HR+/HER2- advanced breast cancer, with a median PFS of 24.4 months versus 11.1 months (HR 0.60; 95% CI 0.43-0.85; P=0.002). This phase 3 study included 184 women randomized to receive either palbociclib-tamoxifen or placebo-tamoxifen, with pre/perimenopausal women also receiving goserelin for ovarian suppression. The consistent benefit was observed across subgroups, including both first-line and second-line endocrine therapy settings and regardless of menopausal status [1].
Real-world evidence has further corroborated the effectiveness of palbociclib combinations in broader patient populations. A 2024 systematic review and meta-analysis comparing real-world outcomes with randomized clinical trials found that first-line palbociclib plus aromatase inhibitors achieved a median PFS of 22.5 months, aligning with the pooled results from PALOMA-1 and PALOMA-2 trials (23.9 months). Interestingly, real-world overall survival data showed a potential advantage over clinical trial results (51.2 months versus 45.7 months), suggesting that palbociclib combinations may perform favorably in heterogeneous real-world populations [4].
Palbociclib is a selective, small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that functions as a key regulator of the cell cycle transition from G1 to S phase. At the molecular level, palbociclib binds to the ATP pocket of CDK4/6 with high specificity (IC50 range: 9-15 nmol/L), exhibiting minimal activity against other kinases. In HR+ breast cancer cells, the CDK4/6-cyclin D axis is hyperactive, driving phosphorylation of the retinoblastoma (Rb) protein and promoting cell cycle progression through E2F-mediated transcription. By inhibiting this pathway, palbociclib induces G1 cell cycle arrest, suppresses DNA replication, and prevents cancer cell proliferation [3] [5].
The synergistic relationship between palbociclib and endocrine therapy arises from their complementary mechanisms targeting interdependent pathways in HR+ breast cancer. Endocrine agents (tamoxifen, aromatase inhibitors, fulvestrant) directly modulate estrogen receptor signaling, while palbociclib concurrently inhibits downstream cell cycle progression. Preclinical models have demonstrated that palbociclib enhances the antitumor activity of endocrine therapies, potentially reversing acquired resistance that frequently develops during endocrine therapy alone. This rational combination strategy effectively targets multiple vulnerable nodes in HR+ breast cancer pathogenesis, resulting in enhanced therapeutic efficacy and delayed disease progression [2] [5].
Diagram 1: Mechanism of Palbociclib in HR+ Breast Cancer. This schematic illustrates the molecular pathway through which palbociclib inhibits cell cycle progression in hormone receptor-positive breast cancer cells, and its synergistic relationship with endocrine therapy. The diagram highlights how palbociclib specifically targets the CDK4/6-cyclin D complex to prevent Rb phosphorylation and E2F-mediated cell cycle progression, resulting in G1 arrest and cellular senescence.
The PATHWAY trial established a validated protocol for combining palbociclib with tamoxifen in HR+/HER2- advanced breast cancer:
Dosing Schedule: Palbociclib 125 mg orally once daily for 21 consecutive days followed by 7 days off, combined with tamoxifen 20 mg orally once daily continuously. For premenopausal and perimenopausal women, add goserelin 3.6 mg subcutaneously every 28 days [1].
Treatment Duration: Continue until disease progression or unacceptable toxicity. In the PATHWAY trial, treatment continued until radiologic progression as assessed by RECIST criteria or clinical progression.
Dose Modification Guidelines:
Monitoring Parameters:
Based on the PALOMA-2 trial and real-world evidence, the following protocol is recommended for combination with aromatase inhibitors:
Dosing Schedule: Palbociclib 125 mg orally once daily for 21 days followed by 7 days off, combined with either letrozole 2.5 mg daily, anastrozole 1 mg daily, or exemestane 25 mg daily continuously [3] [4].
Administration Considerations: Palbociclib should be taken with food to enhance bioavailability and consistency. Capsule formulations demonstrate significantly reduced absorption under fasting conditions, while tablet formulations may be taken with or without food [3].
Supportive Medications: Antiemetics as needed for nausea, antipyretics for neutropenic fever, and growth factor support according to ASCO guidelines for grade 3/4 neutropenia.
For patients with disease progression following endocrine therapy, the PALOMA-3 protocol provides guidance:
Dosing Schedule: Palbociclib 125 mg orally once daily for 21 days followed by 7 days off, combined with fulvestrant 500 mg intramuscularly on days 1, 15, and 29 of first cycle, then every 28 days thereafter [3] [4].
Premenopausal Considerations: Add ovarian suppression with goserelin 3.6 mg subcutaneously every 28 days for premenopausal women.
Table 3: Management of Common Adverse Events
| Adverse Event | Incidence (Grade 3/4) | Monitoring Protocol | Management Guidelines |
|---|
| Neutropenia | 89.0% (palbociclib-tamoxifen) vs. 1.1% (placebo) [1] | CBC prior to each cycle; more frequently during first 2 cycles | Grade 3: Interrupt until ≤G2, resume at same dose Grade 4: Interrupt until ≤G2, resume at reduced dose Febrile neutropenia: Interrupt until resolved, resume at reduced dose | | Leukopenia | Frequent (grade not specified) | CBC with differential | Dose interruption or reduction per neutropenia guidelines | | Fatigue | Mostly grade 1/2 | Patient-reported outcome measures | Supportive care; rule out other causes; typically does not require dose modification | | Thromboembolism | Increased with tamoxifen combination | Clinical symptoms assessment | Standard anticoagulation; consider risk-benefit of continuing tamoxifen |
The PATHWAY trial safety analysis demonstrated that the combination of palbociclib with tamoxifen was generally manageable with appropriate monitoring and dose modifications. The most frequent grade 3/4 adverse event was neutropenia, occurring in 89.0% of patients receiving palbociclib-tamoxifen compared to 1.1% in the placebo-tamoxifen group. Importantly, no cases of febrile neutropenia were reported, and no deaths were attributed to adverse events in either treatment group [1].
Hepatic Impairment: No dose adjustment is necessary for mild or moderate hepatic impairment (Child-Pugh A or B). For severe hepatic impairment (Child-Pugh C), recommended starting dose is 75 mg once daily [3].
Renal Impairment: No dose adjustment is needed for mild, moderate, or severe renal impairment (CrCl ≥15 mL/min). However, close monitoring is advised as CDK4/6 inhibitors may cause creatinine elevation through inhibition of tubular secretion without true renal injury [6].
Drug Interactions: Palbociclib is primarily metabolized by CYP3A4 enzyme system. Concomitant use with strong CYP3A inhibitors should be avoided; if unavoidable, reduce palbociclib dose to 75 mg daily. Conversely, strong CYP3A inducers may decrease palbociclib exposure and should be co-administered with caution [3] [6].
Table 4: Management of Critical Drug-Drug Interactions
| Interacting Drug Class | Mechanism | Clinical Impact | Management Recommendations |
|---|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Increased palbociclib exposure | ↑ risk of toxicity | Avoid concomitant use; if unavoidable, reduce palbociclib to 75 mg/day |
| Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine) | Decreased palbociclib exposure | ↓ efficacy potential | Avoid concomitant use; consider alternative agents |
| Proton Pump Inhibitors (e.g., lansoprazole, omeprazole) | Reduced solubility in elevated gastric pH | Significant reduction in PFS (14.0 vs 37.9 months) [7] | Separate administration times; use H2-receptor antagonists instead; monitor efficacy closely |
| CYP3A4 Substrates | Competition for metabolism | Variable effects on both drugs | Monitor for substrate-specific toxicity; adjust doses as needed |
A retrospective observational study specifically examined the clinical impact of proton pump inhibitor coadministration with palbociclib, demonstrating a dramatic reduction in progression-free survival (14.0 months versus 37.9 months, P < 0.0001). Multivariate analysis confirmed concomitant PPIs as the only independent predictive factor for shorter PFS (P = 0.0002). This interaction is attributed to palbociclib's pH-dependent solubility, which decreases significantly as gastric pH rises above 4.5 [7].
Food Effects: Palbociclib capsules should be administered with food to ensure consistent bioavailability. Tablet formulations may be taken with or without food [3].
Timing Recommendations: When concomitant use of acid-reducing agents cannot be avoided, administer palbociclib with food and schedule PPI administration at different times of the day to minimize interaction [7].
Geriatric Considerations: No dose adjustment is required based on age alone, but comprehensive medication review is essential due to increased likelihood of comorbidities and polypharmacy in older patients [6].
Emerging research explores innovative combination strategies to enhance palbociclib efficacy and overcome resistance:
AZD9496 Combination: Preclinical mathematical modeling suggests that combining palbociclib with AZD9496, an oral estrogen receptor inhibitor, may optimize tumor growth control through synchronized dosing schedules. Computational models indicate that cyclical palbociclib dosing with modulated AZD9496 administration creates synergistic effects on cell cycle arrest and apoptosis induction [8].
Overcoming Resistance Mechanisms: Research has identified multiple resistance pathways to CDK4/6 inhibitors, including Rb loss, CDK6 amplification, cyclin E amplification, and activation of alternative signaling pathways. Combination approaches targeting these resistance mechanisms, including CDK2 inhibition, PI3K pathway inhibition, and FGFR targeting, are under active investigation [5].
Current evidence does not support routine use of specific biomarkers for patient selection, as palbociclib efficacy has been demonstrated across various molecular subgroups:
PIK3CA Mutations: Present in approximately 30% of patients in the PATHWAY trial, with maintained benefit from palbociclib combination therapy [1].
ESR1 Mutations: Detected in 9.7-13.2% of patients, with no diminution of treatment effect observed [1].
BRCA1/2 Status: No interaction with palbociclib efficacy has been identified [1].
Ongoing research focuses on identifying predictive biomarkers for response and resistance, including comprehensive genomic profiling, Rb protein expression assessment, and gene expression signatures related to cell cycle regulation [5].
Palbociclib in combination with endocrine agents represents a validated and effective treatment strategy for HR+/HER2- advanced and metastatic breast cancer across diverse patient populations. The documented efficacy in combination with tamoxifen, aromatase inhibitors, and fulvestrant provides clinicians with multiple evidence-based options tailored to individual patient characteristics and prior treatment history. The manageable safety profile, with neutropenia as the primary dose-limiting toxicity, supports continued treatment with appropriate monitoring and dose modifications.
Future research directions should focus on optimizing combination sequences, addressing drug-drug interactions in clinical practice, developing predictive biomarkers for patient selection, and exploring novel therapeutic combinations to overcome resistance mechanisms. The integration of real-world evidence with clinical trial data continues to validate the effectiveness of palbociclib-based regimens in broader patient populations, reinforcing their established role in contemporary breast cancer management.
The table below summarizes the key dosing schedules for palbociclib isethionate in the treatment of HR+/HER2- metastatic breast cancer.
| Dosing Schedule | Cycle Structure | Reported G3+ Neutropenia (Cycle 1) | Reported G3+ Neutropenia (All Cycles) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Standard (3/1 schedule) [1] [2] | 3 weeks on, 1 week off | ~45% (historical control) [1] | Up to 66% [3] | Not detailed here | Not detailed here |
| Alternative (5/2 schedule) [1] [3] | 5 days on, 2 days off, every week | 21.3% (no G4 reported) [1] | 40.7% (38.9% G3, 1.8% G4) [1] | 80.4% [1] | 19.75 months (overall population) [1] |
| Alternative (3/2 schedule) [2] | 3 weeks on, 2 weeks off | Not specifically reported | Not specifically reported | 100% [2] | Treatment duration: 1,253.0 days [2] |
| Alternative (2/2 schedule) [2] | 2 weeks on, 2 weeks off | Not specifically reported | Not specifically reported | 72.2% [2] | Treatment duration: 923.0 days [2] |
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases, when complexed with cyclin D, play a critical role in driving cell cycle progression from the G1 to the S phase by phosphorylating the retinoblastoma protein (pRb). Phosphorylation of pRb releases E2F transcription factors, which then activate genes necessary for DNA synthesis. By inhibiting CDK4/6, palbociclib induces G1 phase arrest and suppresses cellular proliferation [4].
The rationale for exploring alternative schedules is twofold:
The following diagram illustrates the drug's mechanism and the rationale for the alternative schedule:
The following protocol is based on the phase II trial (NCT03007979) investigating the 5-days-on/2-days-off schedule [1] [5].
The workflow for patient monitoring and endpoint assessment in a clinical trial setting is outlined below.
Serum Thymidine Kinase 1 (sTK1) activity can be used as a pharmacodynamic biomarker [1].
The investigation of alternative dosing schedules for palbociclib represents a significant effort in optimizing the risk-benefit profile of this targeted therapy.
Palbociclib Isethionate (PD-0332991) is an orally active, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) with low nanomolar potency (IC₅₀: 11 nM for CDK4/cyclin D1, 16 nM for CDK6/cyclin D2). As a research tool and therapeutic agent, it specifically targets the CDK4/6-RB-E2F pathway, inducing reversible G0/G1 cell cycle arrest in proliferating cells. The compound demonstrates anti-proliferative effects across various cancer cell lines, including renal cell carcinoma (IC₅₀: 25–700 nM), and has received FDA approval in combination with letrozole for estrogen receptor-positive advanced breast cancer. Understanding its mechanism and implementing robust cell cycle arrest assays is essential for cancer biology research, drug development, and personalized medicine approaches. [1]
The biological rationale for CDK4/6 inhibition stems from the central role these kinases play in cell cycle progression. CDK4 and CDK6, when complexed with D-type cyclins, phosphorylate the retinoblastoma (RB) protein, promoting G1 to S phase transition through E2F transcription factor release. Dysregulation of this pathway is implicated in various cancers, making selective inhibition a viable therapeutic strategy. Palbociclib's well-characterized selectivity profile makes it a preferred compound for dissecting cell cycle dependencies in both traditional 2D cultures and advanced 3D models like patient-derived organoids and assembloids. [1]
At the molecular level, this compound directly inhibits CDK4 and CDK6, blocking their kinase activity and preventing RB phosphorylation. This maintains RB in its hypophosphorylated, growth-suppressive form, subsequently blocking E2F transcription factors essential for S-phase entry and DNA replication. Recent research has revealed that CDK4/6 inhibition initiates a multi-step molecular response beginning with nuclear translocation of hypophosphorylated RB mediated by importin α/β, which is essential for initiating G1 arrest. This explains the poor response in RB-negative or mutated patients and models. At later stages during therapy, increased expression of the MiT/TFE protein family leads to lysosomal biogenesis essential for maintaining this response. Ultimately, cancer cells either undergo senescence and apoptosis or develop resistance mechanisms following CDK4/6 inhibition. [2] [1]
Table: Key Molecular Effects of this compound
| Molecular Target | Effect | Downstream Consequence |
|---|---|---|
| CDK4/Cyclin D1 Complex | Inhibition (IC₅₀ = 11 nM) | Blockade of RB phosphorylation |
| CDK6/Cyclin D2 Complex | Inhibition (IC₅₀ = 16 nM) | Blockade of RB phosphorylation |
| RB Protein | Maintained in hypophosphorylated state | Cell cycle arrest at G1/S checkpoint |
| E2F Transcription Factors | Transcriptional activity suppressed | Reduced expression of S-phase genes |
| Importin α/β (KPNA/B) | Activation and nuclear translocation of RB | Enhanced G1 arrest |
The cellular outcomes of Palbociclib treatment include induction of G0/G1 cell cycle arrest (reversible upon drug washout), downregulation of E2F-controlled proliferation genes, and initiation of late-stage apoptosis in sensitive cancer cell populations. This mechanism is distinct from cytotoxic agents, as Palbociclib targets cell cycle regulatory proteins with minimal off-target effects at effective concentrations. The subcellular localization of RB proves critical to this process, with recent findings demonstrating that CDK4/6 inhibition regulates both proteolysis of cytoplasmic RB and nuclear translocation of hypophosphorylated RB, both essential for efficient therapy response. [2] [1]
Appropriate cell line selection is critical for successful Palbociclib cell cycle arrest assays. The RB status must be confirmed prior to experimentation, as effectiveness is significantly reduced in cells with RB pathway loss or mutation. Multiple studies have demonstrated efficacy in breast cancer (MCF-7, MDA-MB-231), bladder cancer (T24, RT112), melanoma (LIWE, HV18MK), and AML (HL-60, KG-1) cell lines. For example, research shows T24 bladder cancer cells respond with distinct transcriptomic changes over a 48-hour treatment course, while HL-60 AML cells demonstrate dose-dependent differentiation when combined with ATRA. [2] [3] [4]
Cell culture conditions vary by cell line but generally recommend maintenance in appropriate media supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere. For treatment, some protocols utilize serum-reduced conditions (2% FBS) to minimize analytical interference from proliferation stimulation. Cells should be cultured for a maximum of 50 passages to maintain genetic stability, and regular mycoplasma testing is essential. For primary cells like human melanoma cells or fibroblasts, specific isolation and culture protocols must be followed, as detailed in relevant literature. [4]
This compound (molecular weight: 573.7 g/mol) should be prepared as stock solutions in DMSO or aqua bidest at concentrations ≥28.7 mg/mL and stored at -80°C. Aliquots should be thawed freshly prior to each experiment. The solubility characteristics include ≥28.7 mg/mL in DMSO, ≥26.8 mg/mL in water, and negligible solubility in ethanol at 25°C. Working solutions should be freshly prepared to prevent hydrolytic degradation. [1] [4]
Table: Palbociclib Treatment Parameters for Cell Cycle Arrest Assays
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Working Concentration | 10 nM - 1 μM | Dose-dependent effects should be established initially |
| Treatment Duration | 24-72 hours | 48 hours commonly used for initial arrest studies |
| Serum Conditions | 2-10% FBS | Serum reduction may enhance G1 arrest detection |
| Cell Density | 50-80% confluence at harvest | Avoid overconfluence which can trigger contact inhibition |
| Control Treatments | DMSO vehicle control | Final DMSO concentration ≤1% (v/v) |
| Combination Studies | With endocrine therapy, differentiation agents | Enhanced effects seen with ATRA in AML models |
Experimental controls must include vehicle controls (DMSO at same concentration as treated cells), as well as untreated controls. Previous studies have verified that DMSO concentrations ≤1% do not significantly affect cell death or cell cycle progression. For combination studies, Palbociclib has shown synergistic effects with all-trans retinoic acid (ATRA) in non-APL acute myeloid leukemia models and with androgen receptor inhibitors in prostate cancer models. [3] [5] [4]
The following protocol details the propidium iodide (PI) staining method for DNA content analysis, adapted from established methodologies with modifications from recent publications. [6] [7] [4]
Flow cytometry data analysis requires careful gating strategies to generate accurate cell cycle distributions. The following steps are recommended:
Beyond basic cell cycle analysis, several complementary assays provide valuable additional information:
Common challenges in Palbociclib cell cycle arrest assays include poor arrest induction, high coefficients of variation (CV) in DNA histograms, and inconsistent results between experiments:
Advanced considerations for assay development include recognizing that drug resistance can arise via upregulation of alternative cyclins/CDKs or bypass of the RB-E2F checkpoint. Additionally, recent research suggests that sequential combination treatments with Palbociclib administered first followed by other targeted agents may result in different cell cycle effects than concomitant combinations, presumably because each inhibitor has a unique mechanism in modulating the cell cycle in cancer cells. [5] [1]
This compound serves as a potent and selective research tool for investigating CDK4/6-RB-E2F pathway biology and cell cycle regulation. The protocols outlined herein provide comprehensive guidance for robust detection and quantification of G0/G1 cell cycle arrest across diverse cellular models. Implementation of these methods with appropriate controls and validation steps will generate reliable, reproducible data for both basic research and drug development applications.
The versatility of Palbociclib extends beyond monotherapy studies, with emerging evidence supporting its utility in combination regimens with targeted agents, differentiation therapies, and conventional treatments. As advanced cell culture models like patient-derived assembloids and organoids become standard in translational research, integration of these well-established cell cycle arrest assays will enable more accurate modeling of drug responses and resistance mechanisms, ultimately advancing personalized cancer medicine. [3] [5] [1]
This compound (PD 0332991 isethionate) is an orally active, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is to induce G1 phase cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein [1] [2]. This action is most effective in Rb-positive (Rb+) tumors, making Rb protein expression a crucial predictive biomarker for treatment response [3] [4].
The following diagram illustrates the core mechanism of Palbociclib and the resultant cell cycle arrest.
The table below consolidates quantitative data and key experimental conditions from various published xenograft studies.
| Cancer Model | Xenograft Type | Palbociclib Dose & Route | Dosing Schedule | Key Findings / Response | Source Context |
|---|
| Colorectal Cancer (HCT116 cells) | Cell Line-Derived | Not Specified / Oral | Daily for 23 days | Synergistic tumor growth reduction when combined with Telaglenastat (glutaminase inhibitor). | [5] | | Medulloblastoma (Patient-Derived) | Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Rapid tumor regression; significant survival advantage in MYC-amplified models. | [6] | | Chordoma (Patient-Derived) | Patient-Derived Xenograft (PDX) | 75 mg/kg / Oral | Once daily, 5 days/week | Significant tumor response in CDKN2A/2B-deleted model. | [4] | | Triple-Negative Breast Cancer (TNBC) (SUM159PT cells) | Cell Line-Derived | 30 mg/kg / Intraperitoneal | Once daily, 5 days/week for 23 days | Effective reduction of tumor size in Rb+ model. | [3] | | Breast Cancer (T47D cells) | Cell Line-Derived | Not Specified / In vivo | Not Specified | Synergistic anti-tumor effects when combined with Melatonin. | [7] |
Based on the studies, here is a generalized and detailed protocol for conducting an in vivo xenograft efficacy study with this compound.
1. Animal and Housing Conditions
2. Xenograft Establishment
3. Treatment Initiation and Dosing
4. Efficacy and Toxicity Monitoring
Research indicates that Palbociclib is not only effective as a monotherapy but also shows strong potential in combination regimens, which can help overcome resistance.
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 11 nM and 16 nM, respectively [1] [2] [3]. It induces G1 phase cell cycle arrest by inhibiting RB protein phosphorylation [1] [3]. While effective in breast cancer, Palbociclib shows limited efficacy as a monotherapy in other cancers like HPVneg HNSCC [4] [5]. High-throughput combination screening can systematically identify agents that overcome this limited efficacy and inherent or acquired resistance [4] [5] [6].
A high-throughput screen of 162 FDA-approved and investigational agents combined with Palbociclib in HPVneg HNSCC cell lines identified several synergistic combinations [4] [5]. The most promising findings are summarized below.
Table 1: Promising Synergistic Combinations with Palbociclib Identified from Screening
| Drug Combination Category | Example Agent(s) | Key Findings & Synergy Mechanism | Efficacy in Model Systems |
|---|---|---|---|
| PI3K Pathway Inhibitors | Alpelisib (PI3Kα inhibitor) [4] [5] | Most potent synergy; counters Palbociclib-induced RRM2-dependent EMT; efficacy linked to tumor's PIK3CA genetic alterations [4] [5]. | Strong synergistic effect in PDX models with PIK3CA amplification [4] [5]. |
| EGFR Inhibitors | Cetuximab [4] [5] | Shows significant synergy; also attenuates Palbociclib-induced RRM2-dependent EMT [4] [5]. | Conflicting results in clinical trials (NCT02499120, etc.) [5]. |
| MEK Pathway Inhibitors | MEK inhibitors [4] | Significant synergistic effects observed in initial screening [4]. | Not specified in the search results. |
| Metabolic Inhibitors | Telaglenastat (Glutaminase inhibitor) [6] | Counters acquired resistance to Palbociclib; targets metabolic reprogramming (upregulated glutaminolysis) in persistent cancer cells [6]. | Prevents acquired resistance; strong synergistic effect on tumor growth in colorectal cancer models in vivo [6]. |
This protocol is adapted from the 2022 BMC Medicine study [4] [5].
The high-throughput screening workflow and key steps are illustrated below.
High-throughput combination screening is a robust strategy for expanding the therapeutic utility of Palbociclib. The protocol outlined here successfully identified the Palbociclib-Alpelisib combination as a particularly promising strategy for HPVneg HNSCC with PIK3CA alterations, providing a strong rationale for clinical translation [4] [7] [5]. This approach can be adapted to other cancer types to discover new, rational combinations for CDK4/6 inhibition.
The table below summarizes the incidence of neutropenia observed in key clinical trials of Palbociclib.
| Trial / Study | Patient Population & Regimen | All-Grade Neutropenia | Grade 3/4 Neutropenia | Febrile Neutropenia (FN) |
|---|---|---|---|---|
| PALOMA-2 [1] [2] | Postmenopausal women with HR+/HER2- ABC. Palbociclib + Letrozole vs. Placebo + Letrozole. | 80% | 66% | 1.8% in treatment group [3] |
| PALOMA-3 [1] [4] | Women with HR+/HER2- ABC after endocrine therapy. Palbociclib + Fulvestrant vs. Placebo + Fulvestrant. | 83% | 66% | 0.6% in treatment group [3] |
| Real-World Study (2022) [5] | Retrospective chart review of 257 MBC patients. | 80.2% | 54.1% | Not Specified |
| Prospective PK/PD Study (2022) [6] | 58 patients with breast cancer on first-line Palbociclib. | 70.7% | 67.2% | Not Specified |
| Retrospective Cohort (2024) [3] | 200 patients on Palbociclib; analysis of 387 occurrences of Grade 3/4 neutropenia. | Not Applicable | 40% of patients had at least one occurrence | 2.7% of Grade 3 occurrences; 0% of Grade 4 occurrences |
A key distinction for researchers is the mechanism of Palbociclib-induced neutropenia. Unlike cytotoxic chemotherapy, which causes DNA damage and apoptosis, Palbociclib induces a reversible, cell-cycle arrest in neutrophil precursors in the bone marrow. This mechanism may explain the high incidence of neutropenia but low rate of associated febrile complications [7].
Identifying patients at higher risk allows for proactive management. A 2022 retrospective study identified several key risk factors [5].
| Risk Factor | Impact on Grade 3/4 Neutropenia Risk |
|---|---|
| Baseline Myelosuppression | Independent predictor of higher incidence. |
| Recent Antibiotic Use (within 30 days of initiation) | Independent predictor of higher incidence. |
| Body Weight | Normal-weight patients had a higher risk compared to obese patients. |
| Concomitant CYP3A4 Inhibitors | Increased Palbociclib plasma exposure (Ctrough) by 25%, correlating with higher neutropenia risk [6]. |
| Low Baseline Neutrophil Count | Significant predictor for high-grade neutropenia in the first two cycles [6]. |
The following workflow and table detail the official dose modification guidelines based on the Prescribing Information and clinical studies [1] [8].
The standard dose reduction steps are: 125 mg → 100 mg → 75 mg. Discontinuation should be considered if further dose reduction below 75 mg is required [8].
| CTCAE Grade | Timing | Dose Modification |
|---|---|---|
| Grade 1 or 2 | Any time | No dose adjustment required. |
| Grade 3 | Day 1 of a cycle | Withhold dose, repeat CBC within 1 week. When recovered to Grade ≤2, start the next cycle at the same dose. |
| Grade 3 | Day 15 of first 2 cycles | Continue current dose. Repeat CBC on Day 22. If Grade 4 on Day 22, follow Grade 4 guidelines. |
| Grade 3 (recurrent or prolonged) | Subsequent cycles | Consider dose reduction. |
| Grade 3 with fever ≥38.5°C and/or infection | Any time | Withhold until recovery to Grade ≤2. Resume at the next lower dose. |
| Grade 4 | Any time | Withhold until recovery to Grade ≤2. Resume at the next lower dose. |
Additional Management Considerations:
For research and development professionals, it is crucial to understand that neutropenia is not merely a toxicity but also a potential biomarker for target engagement and efficacy.
A 2020 pooled analysis of two Phase II trials investigated whether early neutropenia was associated with treatment response in patients receiving single-agent Palbociclib. The study's workflow and key findings are summarized below [7].
Key Results of the Analysis:
The table below summarizes the recommended palbociclib dose adjustment guidelines for managing adverse reactions [1] [2].
| Action Step | Dosage | Indication and Context |
|---|---|---|
| Starting Dose | 125 mg once daily | Standard initial dose for 21 days, followed by 7 days off in a 28-day cycle [2]. |
| First Dose Reduction | 100 mg once daily | Recommended for the first occurrence of severe (Grade 3/4) hematologic or non-hematologic toxicity that persists despite medical management [1] [2]. |
| Second Dose Reduction | 75 mg once daily | Recommended if severe toxicity recurs at the 100 mg dose level [1] [2]. |
| Discontinuation | Permanently stop | Required if further dose reduction below 75 mg is needed [2]. |
Key Monitoring & Management Guidelines:
Real-world evidence and clinical trials indicate that dose modifications are common and do not negatively impact treatment efficacy. The following table summarizes key findings.
| Study / Context | Findings on Dose Reduction & Clinical Outcomes |
|---|---|
| Real-World Study (P-REALITY X, 2025) [4] | In 1,302 patients, 40.2% had dose adjustments. These patients had significantly longer median treatment duration (27.4 vs. 21.4 months) and median Overall Survival (OS) (57.8 vs. 51.4 months). Real-world Progression-Free Survival (rwPFS) was maintained. |
| Real-World Study (2021) [5] | 33% of 598 patients had a dose reduction. Patients with reductions had significantly longer Time to Next Treatment (TTNT) (16.9 vs. 11.4 months) and OS (29.7 vs. 21.9 months) compared to those without. |
| Patient-Centered Dosing Initiative [6] | Advocacy and research efforts highlight that lower doses can reduce toxicity while preserving efficacy, improving quality of life and allowing patients to stay on treatment longer. |
For a visual summary of the decision-making process for dose modification, refer to the following workflow.
Palbiciclib's most common hematologic AEs are neutropenia, leukopenia, anemia, and thrombocytopenia. The tables below summarize their incidence from key clinical trials.
Table 1: Incidence of Common Hematologic Adverse Events in Clinical Trials
| Adverse Event | PALOMA-2 (with Letrozole) [1] [2] | PALOMA-3 (with Fulvestrant) [1] [2] |
|---|---|---|
| Neutropenia (Any Grade) | 80% | 83% |
| Neutropenia (Grade ≥3) | 66% | 66% |
| Leukopenia (Any Grade) | 39% | 53% |
| Leukopenia (Grade ≥3) | 25% | 31% |
| Anemia (Any Grade) | 24% | 30% |
| Thrombocytopenia (Any Grade) | 16% | 23% |
Table 2: Laboratory Abnormalities in Clinical Trials
| Lab Abnormality | PALOMA-2 (with Letrozole) [1] | PALOMA-3 (with Fulvestrant) [1] |
|---|---|---|
| Decreased Neutrophils | 95% | 96% |
| Decreased Leukocytes | 97% | 99% |
| Decreased Hemoglobin | 78% | 78% |
| Decreased Platelets | 63% | 62% |
Dose interruption and reduction are the primary strategies for managing significant hematologic AEs. The following workflow and protocol are based on the official prescribing information and a pooled analysis of PALOMA trials [1] [3].
Diagram: Hematologic Toxicity Management Workflow
The management logic is based on the Common Terminology Criteria for Adverse Events (CTCAE) grading [1] [3].
The standard dose reduction steps are [3]:
The schedule for CBC monitoring is most intensive during the initial treatment cycles. The summary of the recommended schedule and subsequent dose modification guidelines is based on the official prescribing information [1].
Standard CBC Monitoring Frequency
| Timing | Monitoring Action |
|---|---|
| Prior to Start | Obtain baseline CBC [2] [3]. |
| Cycle 1 & 2 | CBC on Day 1 and Day 15 [4] [1]. |
| Subsequent Cycles | CBC on Day 1 of each cycle [1] [5]. |
| As Clinically Indicated | Additional testing based on patient status [1]. |
| For Grade 1/2 Neutropenia (first 6 cycles) | Monitor CBC every 3 months for subsequent cycles [1] [3]. |
The workflow for CBC monitoring and management according to the prescribing information can be visualized as follows:
Dose Modification for Hematologic Toxicity Adverse reactions are graded based on the Common Terminology Criteria for Adverse Events (CTCAE). The following table outlines the recommended actions for managing hematologic toxicities [1] [6].
| Toxicity Grade | Occurrence Timing | Recommended Action |
|---|---|---|
| Grade 3 | Day 1 of any cycle | Withhold dose, repeat CBC within 1 week. Resume at same dose upon recovery to Grade ≤2 [1] [3]. |
| Grade 3 | Day 15 of first 2 cycles | Continue current dose. Check CBC on Day 22. If Grade 4 on Day 22, follow Grade 4 guidelines [1]. |
| Prolonged (>1 week) or recurrent Grade 3 | Day 1 of subsequent cycles | Consider dose reduction [1] [2]. |
| Grade 3 with fever ≥38.5°C and/or infection | Any time | Withhold until recovery to Grade ≤2. Resume at next lower dose [1] [6]. |
| Grade 4 | Any time | Withhold until recovery to Grade ≤2. Resume at next lower dose [1] [3]. |
Available dose levels are: Starting (125 mg), First Reduction (100 mg), and Second Reduction (75 mg). Therapy should be discontinued if a dose reduction below 75 mg is required [1] [6].
Understanding the safety profile from pivotal trials and real-world use is crucial for contextualizing monitoring protocols.
Beyond routine CBC monitoring, several other factors require attention in a research and development setting.
Palbociclib is primarily metabolized by CYP3A4 and acts as a weak, time-dependent inhibitor of the same enzyme [1] [2] [3]. This dual relationship is the foundation of its drug interaction potential.
The table below summarizes key pharmacokinetic studies and the clinical relevance of these interactions.
| Interacting Drug / Context | Study Type / Evidence Level | Key Pharmacokinetic Change | Clinical / Preclinical Relevance |
|---|---|---|---|
| Ipatasertib (CYP3A4 substrate) [1] [4] | Phase 1b Clinical Trial in Patients | ↑ Ipatasertib AUC0-24,ss by 68%; ↑ Cmax,ss by 49% [1]. | Confirmed clinically relevant DDI; supports ipatasertib dose reduction to 300 mg in combination. |
| Midazolam (sensitive CYP3A4 substrate) [2] [5] | Clinical Study in Healthy Volunteers | ↑ Midazolam AUCinf by 61% [2]. | Establishes in vivo potency of Palbociclib's CYP3A4 inhibition. |
| Apixaban & Rivaroxaban (CYP3A4/P-gp substrates) [6] | Preclinical in vivo (Rat Model) | ↑ Apixaban AUC by ~2-fold; ↑ Rivaroxaban AUC by ~3.8-fold [6]. | Suggests a significant interaction risk; mechanism may involve inhibition of P-gp/BCRP transporters. |
| Simvastatin (CYP3A4 substrate) [7] | Clinical Case Report | Marked elevation in Creatine Phosphokinase (CPK) to 9024 U/L [7]. | Confirmed risk of severe adverse events (rhabdomyolysis); avoid combination or monitor closely. |
For researchers designing studies to investigate these interactions, the following protocols from the search results can serve as robust templates.
This design from a Phase 1b trial demonstrates how to quantify the mutual interaction between two investigational drugs [1] [4].
This rat model protocol provides a methodology to dissect the contribution of transporters and enzymes to an observed interaction [6].
Q1: Palbociclib is considered a "weak" CYP3A4 inhibitor. Should these interactions be a major concern in clinical development? A1: Yes. While "weak," the inhibition is potent enough to cause clinically significant increases in the exposure of co-administered drugs. The 61% increase in midazolam exposure and the near 70% increase in ipatasertib exposure confirm that these are not just theoretical risks and require proactive management in trial design [1] [2].
Q2: Beyond CYP3A4, what other metabolic or transporter pathways should be considered in DDI risk assessment for Palbociclib? A2: Evidence suggests Palbociclib's interaction profile extends beyond CYP3A4.
Q3: What are the critical steps for managing CYP3A4-based interactions in a combination trial with Palbociclib? A3:
The diagram below outlines the core mechanisms and assessment strategies for Palbociclib's drug interactions, providing a clear visual guide for the experimental protocols.
The following table summarizes clinical trial findings on sequencing strategies for palbociclib combination therapy.
| Trial / Study | Patient Context | Sequencing Strategy | Key Efficacy Finding | Key Safety Finding |
|---|---|---|---|---|
| PADA-1 [1] | HR+/HER2- mBC; rising ESR1 mutation on 1st-line AI + Palbo | Switch to Fulvestrant + Palbo vs. continuing AI + Palbo | PFS: 11.9 vs. 5.7 months (HR 0.63) [1] | Grade 3/4 neutropenia ~35% in both arms [1] |
| PADMA [2] | High-risk HR+/HER2- mBC; 1st-line | Palbo + ET vs. Chemotherapy | PFS: 18.7 vs. 7.8 months; TTF: 17.2 vs. 6.1 months [2] | Higher hematologic toxicity with Palbo+ET; non-hematologic AEs comparable [2] |
| Real-World (GOIRC-04-2019) [3] | HR+/HER2- aBC; post-1st or 2nd-line CDK4/6i | Subsequent Chemotherapy vs. alternative CDK4/6i-based regimen | mTTNT (2nd-line): 24 vs. 15 months (Chemo vs. alternative CDK4/6i) [3] | 47% required CDK4/6i dose reduction due to toxicity (mostly neutropenia) [3] |
| Mathematical Modeling [4] | WT-ER & Y537S-mutant cells (preclinical) | Continuous vs. Standard Pulsed (3/1) Palbo dosing | Continuous dosing more effective at reducing tumor burden vs. standard schedule [4] | Model incorporated clinical toxicity constraints [4] |
Here are answers to specific issues researchers might encounter.
Longitudinal multi-omics studies reveal that resistance is heterogeneous and can occur through several mechanisms, often emerging in combination [5].
A high-throughput combination drug screening protocol, as described in a study on head and neck cancer, can be adapted for this purpose [7].
Detailed Experimental Protocol: High-Throughput Combination Screening [7]
This study identified PI3Kα inhibitors (e.g., alpelisib) as showing particularly strong synergy with palbociclib, especially in models with PIK3CA alterations [7].
The diagrams below map the key resistance pathways and the experimental screening workflow.
Several promising strategies are emerging from recent studies to optimize palbociclib therapy further:
1. What are the primary molecular mechanisms of resistance to Palbociclib? Resistance can be broadly categorized into cell cycle-specific and non-cell cycle-specific mechanisms. The table below summarizes the key mechanisms and their molecular basis.
Table 1: Key Mechanisms of Resistance to Palbociclib
| Mechanism Category | Specific Mechanism | Molecular Basis & Consequences |
|---|---|---|
| Cell Cycle-Specific | Loss of RB1 Function | The retinoblastoma (Rb) protein is the primary target of CDK4/6. Inactivating mutations or deletions in the RB1 gene make the cell cycle independent of CDK4/6 signaling, rendering Palbociclib ineffective [1] [2] [3]. |
| Activation of Alternative Cell Cycle Pathways | Overexpression of Cyclin E1/E2 and amplification of the transcription factor E2F lead to sustained activation of CDK2, creating a bypass track that drives the cell cycle forward despite CDK4/6 inhibition [1] [2]. | |
| Alterations in INK4 Family | Overexpression of endogenous CDK inhibitors like p16INK4a can competitively inhibit the binding of synthetic inhibitors like Palbociclib to CDK4/6 [3] [4]. | |
| Cell Cycle-Non-Specific | Activation of PI3K/AKT/mTOR Pathway | Mutations in PI3KCA hyperactivate this parallel survival pathway, promoting cell growth and resistance to both endocrine therapy and CDK4/6 inhibitors [1] [5]. |
| Alterations in Growth Factor Signaling | Upregulation of Fibroblast Growth Factor Receptor (FGFR) signaling can drive resistance [1]. | |
| Loss of Tumor Suppressors | Loss of the FAT1 tumor suppressor gene activates the Hippo pathway, contributing to resistance [6] [1]. | |
| ESR1 Mutations | Mutations in the estrogen receptor gene can drive resistance to the accompanying endocrine therapy, leading to overall treatment failure [6] [5]. |
The following diagram illustrates how these mechanisms disrupt the intended action of Palbociclib.
Diagram: Key Mechanisms of Palbociclib Resistance. The diagram shows the normal inhibitory pathway (green) and major resistance mechanisms (red) that reactivate cell cycle progression.
2. What are the emerging clinical strategies to overcome resistance? The strategy is shifting from sequential single-agent therapy to rational combinations that target both the primary driver (ER) and the specific resistance pathway. The following table outlines promising approaches.
Table 2: Strategies to Overcome Palbociclib Resistance
| Strategy | Therapeutic Approach | Rationale & Evidence |
|---|---|---|
| Triplet Therapy (1st Line) | Palbociclib + Fulvestrant + Inavolisib (a PI3Kα inhibitor) | For tumors with PIK3CA mutations. The phase 3 INAVO120 trial showed significant overall survival benefit (34 vs. 27 months) vs. placebo triplet [5]. |
| Next-Generation Endocrine Therapy | Switch to Vepdegestrant or other novel SERDs | For tumors with ESR1 mutations. Vepdegestrant, a PROTAC ER degrader, doubled median PFS vs. fulvestrant (5 vs. 2.1 months) in the VERITAC-2 trial [5]. |
| Targeting CDK2 | Combine with a CDK2 inhibitor | Directly targets the Cyclin E-CDK2 bypass mechanism that commonly emerges after CDK4/6 inhibitor resistance [2] [7]. |
| Biomarker-Driven Therapy | PARP inhibitors (for BRCA2 mutations) or AKT inhibitors | For tumors with specific co-alterations. RB1-deficient tumors may be vulnerable to PARP inhibition [1]. |
Protocol: Generating and Characterizing Palbociclib-Resistant Cell Lines
1. Objective: To establish a reliable in vitro model of acquired Palbociclib resistance for mechanistic studies and drug screening.
2. Materials:
3. Methodology: - Step 1: Chronic Drug Exposure. Culture sensitive cells in progressively increasing concentrations of Palbociclib, starting from a sub-IC₅₀ value (e.g., 10-50 nM) [6] [4]. - Step 2: Dose Escalation & Maintenance. Over 6-9 months, gradually increase the drug concentration as cells adapt. Maintain resistant pools at a predetermined, clinically relevant high dose (e.g., 500 nM - 1 µM). - Step 3: Confirmation of Resistance. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm a significantly higher IC₅₀ in resistant cells compared to the parental line. - Step 4: Mechanistic Characterization. - Western Blot: Analyze protein expression of key players: Rb, phosphorylated-Rb, Cyclin D/E, CDK4/6/2, and markers of alternative pathways (e.g., pAKT). - Genomic Sequencing: Use targeted NGS or whole-exome sequencing to identify acquired mutations in RB1, ESR1, PIK3CA, etc. [1]. - Functional Assays: Conduct flow cytometry for cell cycle analysis to confirm loss of G1 arrest.
4. Troubleshooting:
The following diagram outlines this experimental workflow.
Diagram: Workflow for Generating Palbociclib-Resistant Cell Models.
The field is rapidly moving towards highly personalized medicine. Future strategies will rely heavily on longitudinal biomarker monitoring via liquid biopsy (ctDNA) to detect emerging resistance mutations (e.g., in RB1 or ESR1) in real-time, allowing for pre-emptive therapy switches [1] [5]. Furthermore, the exploration of immunotherapy combinations and antibody-drug conjugates in the post-CDK4/6i setting is an active area of investigation [8] [7].
A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed specifically for the stability analysis of Palbociclib in solid dosage forms. This method is validated per ICH and FDA guidelines and is capable of separating Palbociclib from its degradation products, making it suitable for forced degradation studies [1].
The chromatographic conditions for this method are summarized below:
| Parameter | Specification |
|---|---|
| Method Type | Reverse-Phase (RP) HPLC |
| Column | ODS-3 C18 |
| Mobile Phase | Trifluoroacetic acid buffer, Acetonitrile, and Methanol |
| Elution Mode | Gradient |
| Key Capability | Separates Palbociclib from its known organic impurities; suitable for stability studies [1] |
While comprehensive pH stability data is limited, the following table provides fundamental solubility information that is relevant for planning solution-based experiments. The data comes from a commercial supplier's datasheet [2].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 38.6 mg/mL (67.28 mM) | Standard solvent for stock solutions. |
| Water | 10 mg/mL (17.43 mM) | Indicates stability in aqueous solution for a period sufficient to conduct experiments [2]. |
| Ethanol | Insoluble | Not recommended for solubilization. |
Given the lack of explicit pH stability data in the search results, here are some steps you can take to establish robust experimental protocols:
Based on the information available, the following diagram outlines a logical workflow you could follow to assess the stability of Palbociclib Isethionate in solution.
Based on the literature, the following configuration has been successfully developed and validated for the simultaneous analysis of Palbociclib and other CDK4/6 inhibitors, effectively resolving analytical interferences [1].
| Component | Recommended Configuration | Role in Interference Resolution |
|---|---|---|
| Analytical Column | Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) [1] | Provides superior selectivity for separating structurally similar CDK4/6 inhibitors and co-administered drugs (e.g., Aromatase Inhibitors) compared to C18 phases. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile [1] | Low pH improves peak shape and accelerates elution of basic CDK4/6 inhibitors. Acetonitrile allows faster elution of lipophilic compounds than methanol. | | Gradient Program | Linear gradient from 15% B to 100% B in 8.5 min, with a wash step at 100% B [1] | Ensures elution of all analytes within 10 min. The wash step is critical to eliminate carry-over observed with these compounds. | | Detection | Mass Spectrometry (MS/MS) [1] [2] | Essential for sensitivity and selectivity, as UV/FLD detection limits are higher than expected plasma concentrations. | | Sample Prep | Protein Precipitation with Acetonitrile [1] [2] | Simple and effective, with extraction recoveries >85% for all analytes. An evaporation/reconstitution step minimizes sample dilution. |
This configuration was specifically optimized to resolve closely eluting peaks, such as those of the aromatase inhibitors anastrozole and letrozole, and to eliminate carry-over, a common source of interference [1].
Here are the detailed protocols for the sample preparation and liquid chromatography conditions as per the cited references.
This simple protocol is suitable for human and mouse plasma, as well as various tissue homogenates [1] [2].
The following conditions are critical for achieving the necessary separation [1].
When setting up your method, it is important to validate it against standard acceptance criteria. The following key parameters were assessed in the referenced studies [1] [2].
| Validation Parameter | Performance in Human Plasma (from literature) | Typical Acceptance Criteria |
|---|---|---|
| Linearity Range | 2 - 200 ng/mL for all three CDK4/6 inhibitors [2] | Correlation coefficient (r) ≥ 0.990 |
| Intra-day Precision (CV) | 3.1% to 15% [1] | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -1.5% to 15.0% [1] | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 85% for all analytes using ACN precipitation [1] | Consistent and high recovery |
Understanding the drug's mechanism provides context for its behavior in biological systems. The following diagram illustrates how Palbociclib induces cell cycle arrest, which is relevant for pharmacology studies.
I hope this technical guide provides a solid foundation for resolving analytical challenges with Palbociclib Isethionate.
The following table synthesizes findings from recent real-world evidence (RWE) and a prospective clinical study that directly compare the efficacy of palbociclib with ribociclib and abemaciclib.
| CDK4/6 Inhibitor Comparison | Study Design & Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Secondary Outcomes |
|---|
| Palbociclib vs. Ribociclib [1] [2] | Prospective Study (n=60) & RWE Registry (n=623), 1L HR+/HER2- mBC | • Median PFS: 39.4 mo (PAL) vs. 42.9 mo (RIB); p=0.26 [1] • Median PFS: 26.7 mo (PAL) vs. 27.0 mo (RIB); HR 1.01 [2] | • Median OS: 42.0 mo (PAL) vs. 45.5 mo (RIB); p=0.15 [1] • Median OS: 42.4 mo (PAL) vs. 49.3 mo (RIB); HR 0.96 [2] | • No statistically significant differences in PFS or OS were found [1] [2]. • A trend favored ribociclib in patients with a treatment-free interval <12 months (indicating endocrine resistance) [2]. | | Palbociclib vs. Abemaciclib [3] | RWE, Propensity-Matched (n=5,536), 1L HR+/HER2- mBC | • Data not fully specified in results. | • Median OS: 5.0 years (PAL) vs. 6.0 years (ABE); HR 0.80, p<0.001 [3] | • Abemaciclib was associated with a statistically significant 20% reduction in the risk of death [3]. • Different toxicity profiles: lower neutropenia but higher diarrhea rates with abemaciclib [3]. |
For researchers, the validity of comparative data hinges on the experimental design. Here are the methodologies from the key studies cited.
All CDK4/6 inhibitors share a common core mechanism but have distinct properties that influence research and clinical application.
Diagram: Core Mechanism of CDK4/6 Inhibition in HR+ Breast Cancer. In HR+ breast cancer cells, estrogen signaling upregulates cyclin D and CDK4/6. The cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, releasing E2F transcription factors and driving cell cycle progression from G1 to S phase. CDK4/6 inhibitors block this pathway by binding to CDK4/6, preventing Rb phosphorylation and inducing cell cycle arrest [4].
When evaluating these agents for research or development, consider these nuanced factors:
The tables below summarize key efficacy data from clinical studies and real-world evidence, highlighting progression-free survival (PFS) and overall survival (OS).
Table 1: Clinical Efficacy from Network Meta-Analysis and Clinical Trials
This table presents data from a systematic review and network meta-analysis (NMA) that indirectly compares treatments, as well as updated results from the pivotal PALOMA-2 trial [1] [2].
| Treatment Comparison | Line of Therapy | Hazard Ratio (HR) for PFS/TTP (95% CI) | Median PFS | Median OS | Notes |
|---|---|---|---|---|---|
| Palbociclib + Letrozole vs. Capecitabine (intermittent) | First-line | HR 0.28 (95% CrI 0.11–0.72) [1] | Not reported | Not reported | NMA; statistically significant PFS benefit for palbociclib combo [1] |
| Palbociclib + Letrozole vs. Paclitaxel | First-line | HR 0.59 (95% CrI 0.19–1.96) [1] | Not reported | Not reported | NMA; trend toward PFS benefit [1] |
| Palbociclib + Letrozole vs. Docetaxel | First-line | HR 0.51 (95% CrI 0.14–2.03) [1] | Not reported | Not reported | NMA; trend toward PFS benefit [1] |
| Palbociclib + Letrozole vs. Placebo + Letrozole (PALOMA-2) | First-line | HR 0.56 (95% CI 0.46–0.69) [3] | 27.6 vs. 14.5 months [3] | 53.9 vs. 51.2 months (HR 0.96, 95% CI 0.78–1.18) [2] | PFS benefit statistically significant; OS difference not statistically significant [2] [3] |
Table 2: Real-World Effectiveness and Broader CDK4/6 Inhibitor Class Data
This table includes real-world evidence and data for the class of CDK4/6 inhibitors, providing context for palbociclib's performance [4] [5].
| Data Source / Treatment | Comparison | Patient Number | Real-World / Class Median PFS | Real-World / Class Median OS |
|---|---|---|---|---|
| Real-World (Flatiron DB) | Palbociclib + Letrozole vs. Letrozole | 796 | 22.2 vs. 15.8 months (HR 0.59, p<0.001) [5] | Not Reached vs. 43.4 months (HR 0.55, p<0.001) [5] |
| Meta-Analysis (CDK4/6i + ET class) | CDK4/6i + ET vs. ET alone | 4,957 | 27.0 vs. 14.4 months (HR 0.55, P<0.01) [4] | 59.6 vs. 50.0 months (HR 0.79, P<0.01) [4] |
For reliability assessment, here are the detailed methodologies from key studies cited in this guide.
1. Systematic Review and Network Meta-Analysis (NMA) Protocol [1]
2. Real-World Comparative Effectiveness Study Protocol [5]
The therapeutic benefit of palbociclib plus letrozole stems from its dual-targeting of the estrogen receptor (ER) and cell cycle pathways. The diagram below illustrates the underlying signaling pathway and drug targets.
Figure 1. Signaling pathway and mechanism of action of Palbociclib plus Letrozole. The combination therapy acts on two fronts: Letrozole (an aromatase inhibitor) reduces estrogen production, thereby diminishing the estrogen-driven proliferative signaling through the Estrogen Receptor (ER) [6]. Palbociclib (a CDK4/6 inhibitor) directly targets the cell cycle by inhibiting CDK4/6 kinases. This prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to continued Rb-mediated suppression of E2F transcription factors and ultimately inducing G1 cell cycle arrest [6]. This dual action results in synergistic inhibition of cancer cell proliferation.
This compound is one of the approved salt forms of the CDK4/6 inhibitor, known under the brand name IBRANCE [1] [2]. The crystalline structure of one form, specifically Form B, has been determined and provides a basis for its characterization [3].
Crystal Structure of this compound Form B [3] The following data was solved using synchrotron X-ray powder diffraction and refined with density functional theory techniques.
| Property | Description / Value |
|---|---|
| Chemical Formula | (C₂₄H₃₀N₇O₂)⁺(C₂H₅O₄S)⁻ |
| Space Group | P-1 (#2) |
| Unit Cell Parameters | a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å |
| Unit Cell Angles | α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)° |
| Unit Cell Volume (V) | 1371.282(4) ų |
| Z (Molecules/Unit Cell) | 2 |
| Hydrogen Bonding | Dominated by cation⋯anion and cation⋯cation bonds, forming layers. The protonated pyrimidine nitrogen forms two strong bonds: one to the sulfonate group and another to the hydroxyl group of the isethionate anion. The hydroxyl group of the anion also acts as a donor to a ketone oxygen in the cation. |
| Other Interactions | N–H⋯N hydrogen bonds link cations into dimers with a graph set R²₂(8). |
Different solid-state forms of an Active Pharmaceutical Ingredient (API), including various salts and polymorphs, can significantly impact its physicochemical properties, stability, and bioavailability [4]. The following table summarizes key alternatives documented in patent literature.
| Form / Salt | Key Characteristics & Patent Claims |
|---|---|
| Palbociclib Free Base (Form A & B) | Crystalline forms characterized by specific surface area (e.g., > 2 m²/g) [1]. |
| Palbociclib Dimesylate | Multiple novel crystalline forms (e.g., Forms E, F, G) have been identified. The dimesylate salt is highlighted for its potential use in the preparation of high-purity Palbociclib, particularly in reducing specific impurities like "Impurity A" [5] [4]. |
| Other Salts | A wide range of other salt forms have been claimed, including mono-mesylate, hydrochloride, di-hydrochloride, phosphate, acetate, lactate, maleate, fumarate, citrate, succinate, L-tartrate, glutarate, adipate, glycolate, and hippurate [2] [4]. |
| Amorphous Form | An amorphous form with a specific surface area of ≤ 2 m²/g is described, which may offer improved solubility and bioavailability compared to crystalline forms [1]. |
The methodologies below are commonly employed for characterizing crystalline APIs, as referenced in the search results.
1. X-Ray Powder Diffraction (XRPD)
2. Thermal Analysis (TGA & DSC)
3. Potentiometric Titration
The relationships between these key characterization techniques and the properties they evaluate can be visualized as follows:
The choice of solid-state form directly influences formulation design.
| Treatment Line & Endpoint | Clinical Trial (RCT) Data | Real-World Evidence (RWE) Data | Key Findings & Consistency |
|---|---|---|---|
| First-line (1L) with Aromatase Inhibitor (AI) | |||
| Median PFS (mPFS) | PALOMA-1/2 (pooled): 23.9 mos. (95% CI: 20.2-27.6) [1] | 22.5 mos. (95% CI: 19.5-31.8) [1] | RWE mPFS aligned with RCTs, confirming effectiveness in routine practice [1]. |
| Median OS (mOS) | PALOMA-1/2 (pooled): 45.7 mos. (95% CI: 37.5-53.8) [1] | 51.2 mos. (95% CI: 49.1-53.3) [1] | RWE reported a numerically longer mOS, with confidence intervals overlapping RCT data [1]. |
| Real-world PFS (rwPFS) | Not Applicable | 28.1 - 48.1 mos. (varied by European country) [2] | Supports clinical effectiveness in diverse geographic settings [2]. |
| Second-line (2L+) with Fulvestrant | |||
| Median PFS (mPFS) | PALOMA-3: 9.5 mos. (95% CI: 9.2-11.0) [3] | 10.0 mos. (95% CI: 4.9-15.1) [3] | Effectiveness in clinical practice corresponded well with the clinical trial [3]. |
| Median PFS (mPFS) | PALOMA-3 (update): 11.2 mos. (95% CI: 9.5-12.9) [1] | 11.5 mos. (95% CI: 6.3-15.3) [1] | RWE was consistent with the updated RCT data [1]. |
| Real-world PFS (rwPFS) | Not Applicable | 11.6 mos. (vs. 9.5 in PALOMA-3) [4] | A longer median PFS was found in this real-world cohort [4]. |
| Special Subgroups | |||
| Visceral Metastasis (PFS HR) | HR ~0.50-0.66 (34-50% risk reduction) [5] | HR ~0.53-0.69 (31-47% risk reduction) [5] | Both RCTs and RWE consistently show significant reduction in risk of progression/death [5]. |
| Disadvantaged Neighborhoods (1L AI) | Reference: AI alone in trials | vs. AI alone: rwPFS 19.1 vs. 14.0 mos. (HR 0.66); OS 57.1 vs. 38.2 mos. (HR 0.70) [6] | RWE demonstrates significant survival benefit in this population with socioeconomic barriers [6]. |
The data in the table above are derived from distinct but complementary study designs, each with its own protocols.
Randomized Controlled Trials (RCTs): The pivotal PALOMA trials (1, 2, and 3) were phase II/III prospective studies that compared palbociclib plus endocrine therapy against endocrine therapy alone [7]. They enrolled patients based on strict eligibility criteria (e.g., specific performance status, organ function, and prior treatment lines) [3] [4]. Key efficacy endpoints like Progression-Free Survival (PFS) were centrally assessed at fixed intervals using RECIST criteria [8]. This controlled design ensures a high level of internal validity for establishing efficacy.
Real-World Evidence (RWE) Studies: These are typically retrospective, observational analyses of data from electronic health records, cancer registries, and hospital databases [3] [2] [6]. They include all patients treated in routine practice, leading to broader, more heterogeneous populations that often include older patients, those with more comorbidities, and those ineligible for RCTs [1] [3]. Endpoints are often based on clinician assessments in everyday practice, such as real-world PFS (rwPFS), and are analyzed using statistical methods like Kaplan-Meier estimates and Cox proportional hazards models, sometimes with techniques like propensity score matching to improve comparability between groups [6] [4].
The synthesis of RCT and RWE data yields several critical insights for clinical and development decision-making.
Confirmation of Real-World Effectiveness: The core finding across numerous studies is that the effectiveness of palbociclib plus endocrine therapy translates from the controlled trial setting to routine clinical practice [1] [3] [2]. This validates the RCT results and reinforces the drug's applicability to a wider patient population.
Insights into Specific Populations: RWE is particularly valuable for assessing outcomes in groups underrepresented in RCTs. For example, RWE has shown significant benefit for patients with visceral metastases [5], those from socioeconomically disadvantaged neighborhoods [6], and in male breast cancer, where RWE was used to support a regulatory approval due to the disease's rarity [9].
Understanding Management in Practice: RWE reveals how toxicities, particularly neutropenia, are managed differently in clinical practice compared to clinical trial protocols (e.g., more cycle delays and fewer dose interruptions) [3] [4]. Crucially, these alternative management strategies do not appear to negatively impact progression-free survival [4].
The following diagram illustrates the complementary relationship between clinical trials and real-world evidence in building a comprehensive understanding of a drug's profile.
The convergence of data from rigorous RCTs and broad RWE provides a robust and multi-faceted understanding of palbociclib's profile, supporting its use across diverse patient populations in clinical practice.
The table below summarizes prominent palbociclib-based combinations, their target cancers, and key validation data from recent studies.
| Combination Partner | Target Cancer | Key Experimental Findings | Reported Synergy Metric | Validation Level | Proposed Mechanism |
|---|---|---|---|---|---|
| Alpelisib (PI3Kα inhibitor) [1] | HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC) | Significant synergy, particularly in models with PIK3CA alterations; superior to cisplatin/palbociclib combo [1]. | ExcessHSA score, Bliss independence model [1] | In vitro & In vivo (PDX models) [1] | Attenuates RRM2-dependent EMT induced by palbociclib [1]. |
| Reovirus type III Dearing (Rt3D) [2] | Melanoma, Head and Neck, Breast Cancer | Augments oncolytic virus-induced stress, increases interferon production and signaling, enhances anti-tumor immunity [2]. | High-throughput synergy screening [2] | In vitro & In vivo (mouse models) [2] | Co-activation of ER stress/UPR and cytoplasmic dsRNA (RIG-I/MDA-5) sensing pathways [2]. |
| Endocrine Therapy (e.g., Fulvestrant) [3] | HR+/HER2- Advanced Breast Cancer | Established standard of care; significantly improves progression-free survival vs. endocrine therapy alone [3]. | Hazard Ratio (HR) for PFS: 0.46 (vs. 0.58 for Letrozole combo) [3] | Phase 3 Clinical Trials (PALOMA-3) [3] | Concurrent blockade of CDK4/6-driven proliferation and estrogen receptor signaling [3]. |
To ensure experimental reproducibility, here are the methodologies from key studies.
This protocol was used to identify alpelisib as a top synergistic partner [1].
The most promising combinations from HTS were validated in vivo [1].
The following diagram synthesizes the core mechanistic insights from the research, showing how palbociclib cooperates with different partners to enhance anti-cancer efficacy.
The diagram above illustrates the logical relationships and synergistic mechanisms. Here is a breakdown of the key interactions:
The presented data highlights several key directions for future research and drug development:
| Parameter / Covariate | Study Population & Key Findings | Source |
|---|---|---|
| Structural PK Model | Best described by a 2-compartment model with first-order absorption and a lag time. [1] [2] | [1] [2] |
| Apparent Clearance (CL/F) | ~60.2 L/h (cancer patients). [2] Inter-individual variability ranged from 31.3% to 36.2%. [3] [2] | [2] [3] |
| Apparent Volume (V/F) | Central volume (V2/F): ~2710 L (cancer patients). [2] Another real-world study estimated V/F at 1580 L. [3] | [2] [3] |
| Absorption Lag Time (Tlag) | ~0.658 hours. [2] [3] | [2] [3] |
| Food Effect | A high-fat meal increased relative bioavailability by 16% and lag time by 28.8% vs. fasted conditions. [2] | [2] |
| Renal Function | Creatinine clearance (CRCL) was a significant covariate on apparent clearance (CL/F) in a real-world study. [3] [4] | [3] [4] |
| Age & Body Weight | Identified as statistically significant covariates on CL/F, but the effects were not clinically important enough to require dose adjustment. [2] | [2] |
| Hepatic Impairment | No significant covariates found on relevant PK parameters for patients with mild or moderate impairment. [2] | [2] |
| Drug-Drug Interactions | Proton-pump inhibitors (PPIs) increased palbociclib clearance by 56% when co-administered in fasting conditions. [1] | [1] |
The data in the table above were generated using specific, validated scientific methods. Here are the details of the key experimental protocols cited.
This methodology is used to understand the sources and correlates of variability in drug concentrations among individuals.
This design is used to compare the pharmacokinetic profiles of different drug formulations.
Understanding what the pharmacokinetic parameters mean for patient outcomes is crucial. The following diagram illustrates the established exposure-response relationships for palbociclib, particularly its dose-limiting toxicity.
The PK/PD model for toxicity is semi-mechanistic, describing how palbociclib affects neutrophil proliferation and maturation in the bone marrow, with the neutrophil nadir typically occurring around day 24 of a 28-day cycle. [1] This model confirms the concentration-dependent and reversible nature of palbociclib-induced neutropenia. [1]
These findings support clinical guidance that no dose adjustment is necessary based on age, body weight, or mild hepatic/renal impairment alone, but they underscore the importance of considering a patient's complete clinical profile for optimal treatment. [2]
The table below summarizes key efficacy data for palbociclib from recent clinical trials and real-world studies, highlighting its performance in different treatment settings and patient populations.
| Setting / Population | Comparison | Efficacy Outcome | Source (Study / Data) |
|---|---|---|---|
| 1L mBC (General Population) | Palbociclib + AI vs. AI alone | Median PFS: 22.5 months (Real-World) [1] | Meta-analysis (2025) [1] |
| 1L mBC (Disadvantaged Neighborhoods) | Palbociclib + AI vs. AI alone | Median OS: 57.1 vs. 38.2 months; Median rwPFS: 19.1 vs. 14.0 months [2] | Real-World (2025) [2] |
| 1L mBC (Visceral Metastasis) | Palbociclib + ET vs. ET alone | 34%-50% reduction in risk of progression/death (RCTs) [3] | Systematic Review [3] |
| 1L mBC (Head-to-Head) | Palbociclib + AI vs. Ribociclib + AI | 3-year OS: 55.5% vs. 87% (Ribociclib favored); No significant PFS difference [4] | Real-World (2025) [4] |
| 1L mBC (Head-to-Head) | Palbociclib + AI vs. Ribociclib + AI vs. Abemaciclib + AI | No significant OS difference between the three CDK4/6 inhibitors [5] | Large Real-World Study (2025) [5] |
| Early Breast Cancer (Adjuvant) | CDK4/6i + ET vs. ET alone | Improved invasive DFS (iDFS); benefit varies by agent (see notes) [6] | Meta-analysis of RCTs (2025) [6] |
| HR+/HER2+ mBC (Maintenance) | Palbociclib + Anti-HER2 + ET vs. Anti-HER2 + ET | Median PFS: 44 vs. 29 months [7] | PATINA Phase III Trial [7] |
Notes on Table Data:
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.
The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like palbociclib in cancer cells:
A major challenge in the long-term use of palbociclib is the development of acquired resistance. Key mechanisms include:
Acute Toxic